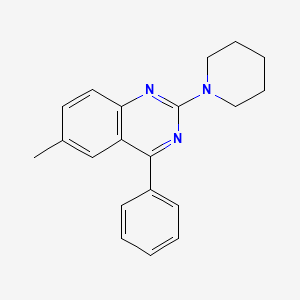

6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-4-phenyl-2-piperidin-1-ylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3/c1-15-10-11-18-17(14-15)19(16-8-4-2-5-9-16)22-20(21-18)23-12-6-3-7-13-23/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDHRTNZHVPWDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365897 | |

| Record name | 6-methyl-4-phenyl-2-(piperidin-1-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307329-79-9 | |

| Record name | 6-methyl-4-phenyl-2-(piperidin-1-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized by cyclization of anthranilic acid derivatives with formamide or its equivalents.

Substitution Reactions:

Piperidin-1-yl Substitution: The final step involves the nucleophilic substitution of the 2-position with a piperidin-1-yl group using appropriate piperidine derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-1-yl group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the quinazoline core, potentially reducing the nitrogen-containing ring to form dihydroquinazoline derivatives.

Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Halogenated or alkylated quinazoline derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline is being investigated for its therapeutic potential in treating various conditions:

- Neurological Disorders : The compound has been studied for its interaction with adenosine receptors, particularly the A2A receptor, which is implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

- Cancer Therapy : It shows promise as an anticancer agent by inhibiting specific kinases involved in tumor growth and metastasis. Studies have indicated that it can induce apoptosis in cancer cell lines, highlighting its potential as a lead compound for cancer treatment .

Biological Studies

The compound is utilized to explore its interactions with biological targets:

- Enzyme Inhibition : Research indicates that it may inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which plays a crucial role in cell growth and survival. This pathway is often targeted for cancer therapy.

- Anticonvulsant Activity : Various studies have demonstrated its efficacy in reducing seizure activity in animal models, suggesting potential applications in epilepsy treatment.

Chemical Biology

In chemical biology, this compound serves as a probe for studying cellular mechanisms:

- Pathway Analysis : It aids in understanding the biochemical pathways involved in cellular functions and disease mechanisms.

- Synthesis of Complex Molecules : The compound is explored for its utility in organic synthesis, potentially serving as a building block for developing more complex pharmacological agents.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Anticonvulsant Efficacy

A study evaluated various quinazoline derivatives' anticonvulsant properties using animal models. The results indicated that this compound significantly reduced seizure activity induced by pentylenetetrazole (PTZ) and maximal electroshock (MES).

Antimicrobial Testing

In vitro studies demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Cancer Cell Studies

Research involving various cancer cell lines showed that this compound could inhibit proliferation through apoptosis induction pathways. This finding supports its potential use as an anticancer agent .

Mechanism of Action

The mechanism of action of 6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to modulation of their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Key Observations :

- Anti-infective Activity: Fluorine substitution on the phenyl ring (e.g., 4-anilinoquinazolines 8–10) enhances anti-tubercular activity by improving target binding or membrane permeability . The absence of fluorine in this compound may limit its efficacy in this context.

- Receptor Binding : Piperidine-containing analogs, such as A2AR antagonist 5m, demonstrate high receptor affinity due to favorable interactions with hydrophobic pockets . The piperidine group in the target compound may similarly enhance binding to kinase or receptor targets.

- Antioxidant Potential: Quinazolines with alkyl or electron-donating substituents (e.g., methoxy) show stronger antioxidant activity than those with bulky aromatic groups . The methyl and phenyl groups in the target compound may reduce radical scavenging efficacy compared to 2-pentyl derivatives.

Pharmacological Activity Profiles

- Anti-Tubercular Activity: 4-Anilinoquinazolines with dual hydroxy/methoxy substitutions (e.g., Compound 3) exhibit moderate growth inhibition of Mycobacterium tuberculosis (Mtb) at 20 µM, while fluorinated analogs (8–10) show marked improvement .

- Antiproliferative and Antioxidant Effects: Substituent position significantly impacts activity. For example, 6,7-dihydroxyquinazoline (Compound 3) shows higher antioxidant activity than mono-substituted analogs . The methyl group at C6 in the target compound may sterically hinder interactions with cellular targets, reducing antiproliferative potency.

- Receptor Antagonism : Piperidine and morpholine groups enhance solubility and binding kinetics in A2AR antagonists . The piperidine moiety in the target compound could similarly improve pharmacokinetic properties, though its specific receptor targets remain uncharacterized.

Solubility and Bioavailability

Piperidine derivatives like 9x and 10d () exhibit improved aqueous solubility compared to morpholine analogs, likely due to reduced crystallinity and enhanced hydrogen bonding . The piperidine group in this compound may confer similar solubility advantages, though the methyl and phenyl groups could counteract this by increasing hydrophobicity.

Biological Activity

6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C20H21N3

- Molecular Weight : 303.409 g/mol

- Chemical Structure : The compound consists of a quinazoline core with a piperidine ring and a phenyl group, contributing to its unique biological properties .

Research indicates that quinazoline derivatives, including this compound, exhibit various mechanisms of action:

- Anticonvulsant Activity : Quinazolines have been shown to possess anticonvulsant properties. Studies have demonstrated that modifications in the quinazoline structure can enhance binding affinities to GABA-A receptors, which are critical for their anticonvulsant effects .

- Antimicrobial Properties : Quinazoline derivatives have been reported to exhibit antimicrobial activity against various pathogens. The presence of the piperidine moiety enhances the lipophilicity and membrane permeability of these compounds, facilitating their action against microbial cells .

- Cancer Therapeutics : Some studies suggest that quinazoline derivatives may inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and metastasis. The structural features of this compound may contribute to its efficacy in this area .

Biological Activity Overview

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticonvulsant Efficacy : A study evaluated the anticonvulsant properties of various quinazoline derivatives, including this compound, using animal models. It was found to significantly reduce seizure activity in models induced by pentylenetetrazole (PTZ) and maximal electroshock (MES), suggesting its potential for treating epilepsy .

- Antimicrobial Testing : In vitro studies demonstrated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

- Cancer Cell Studies : Research involving cancer cell lines showed that this compound could inhibit cell proliferation through apoptosis induction pathways, highlighting its potential as an anticancer agent .

Q & A

Q. What strategies are recommended for pharmacological profiling of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.